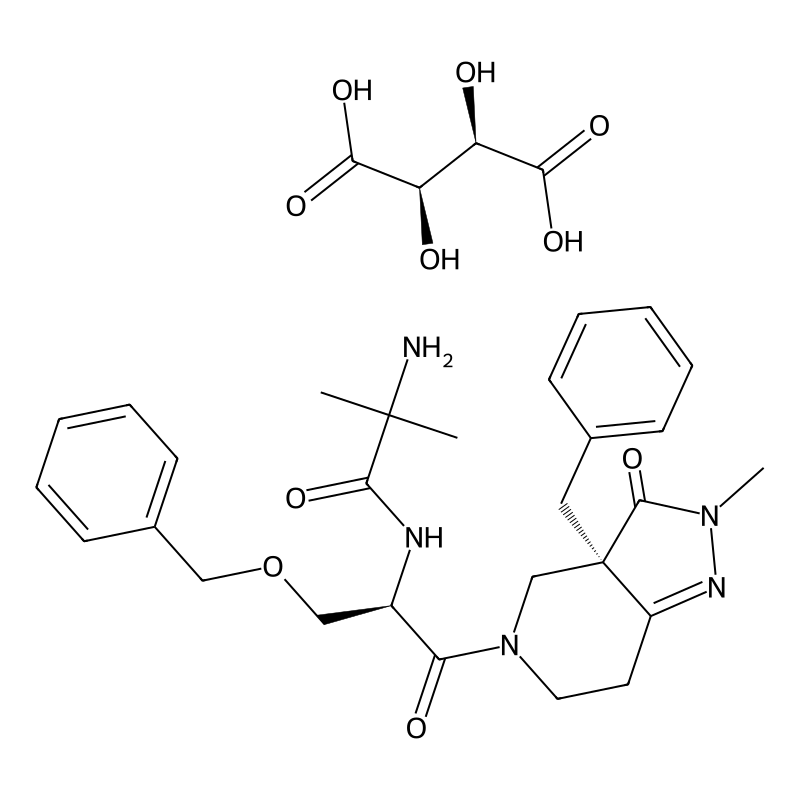

Capromorelin tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Growth Hormone Secretion:

- Capromorelin tartrate acts as an agonist of the growth hormone secretagogue receptor (GHSR), which plays a role in stimulating the release of growth hormone (GH) from the pituitary gland. Source: Cayman Chemical:

- Studies in rats have shown that capromorelin tartrate can increase GH levels, suggesting its potential use in conditions associated with GH deficiency. Source: Cayman Chemical:

Appetite Stimulation:

- Capromorelin tartrate has been investigated for its ability to stimulate appetite in animals. Studies in dogs have shown that it can increase food consumption and body weight. Source: TargetMol:

- This research has led to the development of veterinary formulations containing capromorelin tartrate for managing appetite loss in specific animal populations.

Other Potential Applications:

- Research is ongoing to explore the potential benefits of capromorelin tartrate in other areas, including:

Capromorelin tartrate is a synthetic compound that acts as a selective agonist for the ghrelin receptor, primarily influencing appetite stimulation and growth hormone secretion. It is used in veterinary medicine, particularly for treating appetite loss in cats and dogs. The empirical formula of capromorelin tartrate is , with a molecular weight of 655.70 g/mol . The compound exhibits stereoisomerism due to the presence of two chiral centers, which are carefully controlled during synthesis .

Capromorelin is currently not approved for human use. Studies suggest good oral bioavailability and a relatively safe profile in animals []. However, more research is needed to determine its safety and efficacy in humans.

Limitations

- Limited data exists on its metabolism and excretion in humans.

- Long-term safety and potential side effects require further investigation.

Future Directions

Capromorelin tartrate holds promise for various therapeutic applications, including:

- Treatment of growth hormone deficiency

- Cachexia (wasting syndrome) associated with chronic diseases

- Age-related decline in GH levels

Capromorelin tartrate undergoes various metabolic transformations in biological systems. Upon administration, it is rapidly absorbed and metabolized primarily through phase I metabolism, involving N-dealkylation and O-debenzylation processes . In humans, multiple metabolites have been identified, including an N-demethyl metabolite that retains pharmacologic activity but is present at low systemic exposure levels .

The primary biological activity of capromorelin tartrate is its ability to stimulate appetite and promote weight gain by binding to ghrelin receptors in the hypothalamus. This action leads to increased secretion of growth hormone and insulin-like growth factor 1 (IGF-1) levels . Clinical studies have demonstrated that capromorelin effectively raises IGF-1 levels in both healthy individuals and those with conditions such as spinal cord injury .

The synthesis of capromorelin tartrate involves a multi-step process typically comprising ten steps. This method includes crystallization-induced dynamic resolution to achieve the desired stereochemistry and purity . The synthesis process has been detailed in regulatory submissions, including specifications for starting materials, intermediate products, and controls for impurities .

Capromorelin tartrate is primarily indicated for veterinary use as an appetite stimulant in cats and dogs experiencing weight loss or anorexia. It is marketed under brand names such as Elura and Entyce. In human medicine, it has been investigated for its potential to treat frailty in elderly adults by enhancing appetite and promoting muscle mass through increased growth hormone secretion .

Studies on drug interactions indicate that capromorelin tartrate is primarily metabolized by hepatic enzymes CYP3A4 and CYP3A5. Therefore, co-administration with drugs that inhibit these enzymes may alter the metabolism of capromorelin, potentially leading to increased plasma concentrations and effects . Furthermore, pharmacokinetic studies have shown variability in absorption based on feeding states, which can influence its efficacy .

Capromorelin tartrate shares similarities with other compounds that act on the ghrelin receptor or influence growth hormone release. Notable similar compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ghrelin | Natural peptide hormone | Endogenous appetite stimulant |

| Growth Hormone Secretagogue (e.g., MK-677) | Stimulates growth hormone release | Orally active; longer half-life than capromorelin |

| Pramlintide | Amylin analog | Focuses on glucose regulation rather than appetite |

| Tesamorelin | Growth hormone-releasing hormone analog | Approved for HIV-associated lipodystrophy |

Capromorelin's uniqueness lies in its selective action on ghrelin receptors without significant side effects associated with other compounds, making it particularly suitable for veterinary applications . Its rapid absorption and specific target action differentiate it from similar agents that may have broader physiological effects.

Molecular Composition

Capromorelin tartrate (C32H41N5O10) is the tartrate salt form of capromorelin, a small molecule with a molecular weight of 655.7 g/mol. The compound features a benzyl-substituted pyrazolo-pyridine core linked to a methylpropanamide side chain, optimized for oral bioavailability and receptor binding.

Table 1: Key Physicochemical Properties

The tartrate salt enhances aqueous solubility, facilitating oral administration in veterinary formulations.

Synthesis and Stereochemistry

A crystallization-induced dynamic resolution (CIDR) process using L-tartaric acid achieves enantiomeric purity of the (R)-3a-benzyl intermediate, critical for binding the ghrelin receptor (GHS-R1a). This method yields >98% purity, as validated by chiral HPLC.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Ghrelin

GHSR [HSA:2693] [KO:K04284]

Wikipedia

Dates

Pan, L.C., Carpino, P.A., Lefker, B.A., et al. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine growth hormone secretagogue. Endocrine 14(1), 121-132 (2001).

Rhodes, L., Zollers, B., Wofford, J.A., et al. Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Vet. Med. Sci. 4(1), 3-16 (2017).

MacAndrew, J.T., Ellery, S.S., Parry, M.A., et al. Efficacy of a growth hormone-releasing peptide mimetic in cardiac ischemia/reperfusion injury. Eur. J. Pharmacol. 423(2-3), 195-202 (2001).